Cas no 1019560-33-8 (N-(butan-2-yl)-2,5-difluoroaniline)
N-(butan-2-yl)-2,5-difluoroaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2,5-difluoro-N-(1-methylpropyl)-
- n-(Sec-butyl)-2,5-difluoroaniline
- N-(butan-2-yl)-2,5-difluoroaniline
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- Inchi: 1S/C10H13F2N/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7,13H,3H2,1-2H3
- InChI Key: UVLSMGRSVYAZDL-UHFFFAOYSA-N
- SMILES: C1(NC(C)CC)=CC(F)=CC=C1F
N-(butan-2-yl)-2,5-difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164848-0.05g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-164848-0.1g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-164848-0.25g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-164848-0.5g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-164848-1.0g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-164848-2.5g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-164848-5.0g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-164848-10.0g |
N-(butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 10g |
$3131.0 | 2023-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00992089-1g |
N-(Butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 95% | 1g |
¥1953.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00992089-5g |
N-(Butan-2-yl)-2,5-difluoroaniline |
1019560-33-8 | 95% | 5g |
¥5656.0 | 2023-03-01 |
N-(butan-2-yl)-2,5-difluoroaniline Suppliers
N-(butan-2-yl)-2,5-difluoroaniline Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on N-(butan-2-yl)-2,5-difluoroaniline
Professional Introduction to N-(butan-2-yl)-2,5-difluoroaniline (CAS No. 1019560-33-8)
N-(butan-2-yl)-2,5-difluoroaniline, a compound with the chemical identifier CAS No. 1019560-33-8, is a significant molecule in the field of pharmaceutical chemistry and materials science. This compound, characterized by its N-(butan-2-yl) substituent and the presence of two fluorine atoms at the 2 and 5 positions of the aniline ring, has garnered attention due to its unique structural and electronic properties. The combination of these features makes it a valuable candidate for various applications, particularly in the development of advanced materials and pharmaceuticals.
The structural integrity of N-(butan-2-yl)-2,5-difluoroaniline is a critical factor in its utility. The butyl group attached to the nitrogen atom introduces steric hindrance, which can influence the compound's reactivity and solubility. This steric effect is particularly important in drug design, where the spatial arrangement of atoms can significantly impact biological activity. Additionally, the fluorine atoms at the 2 and 5 positions enhance the compound's electronic properties, making it a potential candidate for use in organic electronics and conductive materials.
Recent research has highlighted the potential of N-(butan-2-yl)-2,5-difluoroaniline in the development of novel pharmaceuticals. Studies have demonstrated its efficacy as a building block in the synthesis of more complex molecules with therapeutic applications. For instance, researchers have explored its use in creating derivatives that exhibit potent antimicrobial properties. The fluorine atoms in the molecule play a crucial role in enhancing binding affinity to biological targets, which is a key factor in drug design.
The compound's unique electronic properties have also been leveraged in materials science. N-(butan-2-yl)-2,5-difluoroaniline has been investigated for its potential use in organic semiconductors and light-emitting diodes (OLEDs). The presence of fluorine atoms increases the electron-withdrawing effect, which can modulate charge transport properties. This makes it an attractive candidate for developing next-generation electronic devices that require efficient charge mobility and stability.
In addition to its applications in pharmaceuticals and materials science, N-(butan-2-yl)-2,5-difluoroaniline has shown promise in agricultural chemistry. Researchers have explored its use as an intermediate in synthesizing compounds that exhibit herbicidal and pesticidal properties. The structural features of this molecule allow for interactions with biological targets that are relevant to plant growth regulation, making it a valuable asset in crop protection strategies.
The synthesis of N-(butan-2-yl)-2,5-difluoroaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to achieve the desired product. These methods highlight the compound's complexity and the expertise required to produce it on an industrial scale.
From a regulatory perspective, N-(butan-2-yl)-2,5-difluoroaniline is subject to standard chemical safety protocols. Proper handling procedures are essential to ensure worker safety and environmental protection. While it is not classified as a hazardous material under current regulations, adherence to good laboratory practices (GLP) is imperative when working with this compound.
The future prospects for N-(butan-2-yl)-2,5-difluoroaniline are promising, with ongoing research aimed at expanding its applications. Innovations in synthetic chemistry may lead to more efficient production methods, while collaborations between academia and industry could accelerate its development into new products. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in various scientific disciplines.
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